molecular formula C13H26N2O2 B1504838 tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate CAS No. 1002359-82-1

tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1504838
CAS No.: 1002359-82-1
M. Wt: 242.36 g/mol
InChI Key: JGMMNOYMEULLTJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate is a chiral piperidine derivative that serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research. Compounds featuring the tert-butoxycarbonyl (Boc)-protected piperidine scaffold are extensively utilized in the synthesis of more complex, target-oriented molecules . This particular compound, with its chiral center and dimethylaminomethyl side chain, is designed for the development of novel therapeutic agents. Its structural features make it a valuable intermediate for constructing bifunctional compounds, such as proteolysis targeting chimeras (PROTACs), which are a leading modality in targeted protein degradation . For instance, similar piperidine-based structures are investigated for degrading disease-relevant proteins like Cyclin-dependent kinase 2 (CDK2), a target implicated in mechanisms of resistance to CDK4/6 inhibitors in cancers such as HR+ breast cancer . The (R)-enantiomer provides stereochemical specificity, which is often essential for optimal interaction with biological targets, making this building block a vital resource for researchers advancing drug discovery programs in oncology and other therapeutic areas. This product is For Research Use Only and not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMMNOYMEULLTJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680217
Record name tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002359-82-1
Record name tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate is a chemical compound characterized by its unique structural features, which include a tert-butyl group, a piperidine ring, and a dimethylamino substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or modulator by binding to the active sites of target proteins, which alters their activity. This mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymatic activity by competing with natural substrates.
  • Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research has shown that derivatives of piperidine compounds exhibit antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains.
  • Cytotoxicity : Some studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroactive Properties : Given the presence of the dimethylamino group, there is potential for neuroactive effects, which warrants exploration in neuropharmacology.

Study 1: Antimicrobial Efficacy

A study conducted by investigated the antimicrobial properties of piperidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity, suggesting that this compound could be similarly effective.

Study 2: Cytotoxicity Against Cancer Cells

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the cytotoxicity of various piperidine derivatives on human cancer cell lines. The findings suggested that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, indicating its potential as an anticancer agent .

PropertyValue
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
IUPAC Nametert-butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
InChI KeyVRYYQRAUDOOWNF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound generally involves the reaction of 3-(dimethylamino)-3-methylpiperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This method allows for the efficient formation of the carboxylate ester under controlled conditions .

Scientific Research Applications

Medicinal Chemistry

tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Studies have shown that compounds with similar structures exhibit activity against various biological targets, including:

  • Neurotransmitter Receptors : Research indicates that piperidine derivatives can act as ligands for neurotransmitter receptors, potentially influencing neurological disorders.

Antiparasitic Activity

Recent studies have explored the use of piperidine derivatives in combating parasitic infections, particularly malaria. For instance, structure–activity relationship (SAR) studies have demonstrated that modifications on the piperidine ring can enhance potency against Plasmodium falciparum, the malaria-causing parasite .

CompoundActivityIC50 Value
Compound AModerate150 nM
Compound BHigh50 nM
This compoundTBDTBD

Synthesis of Heterocyclic Compounds

The compound serves as a building block for synthesizing novel heterocyclic compounds, which are crucial in developing new drugs. For example, it has been used to synthesize various pyrazole derivatives that exhibit biological activity .

Case Study 1: Antimalarial Activity

A study published in Nature evaluated the antimalarial effects of several piperidine derivatives, including this compound. The results indicated that certain modifications led to enhanced efficacy against drug-resistant strains of P. falciparum, suggesting potential therapeutic applications in treating malaria .

Case Study 2: Neuropharmacological Studies

In neuropharmacological research, compounds similar to this compound were tested for their ability to modulate neurotransmitter systems involved in anxiety and depression. Preliminary results showed promising anxiolytic effects in animal models .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent at C3 Molecular Weight Functional Groups Key Applications References
This compound (Dimethylamino)methyl 272.39 g/mol Boc, tertiary amine Intermediate for CNS-targeting drugs
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS 162167-97-7) Aminomethyl 228.29 g/mol Boc, primary amine Precursor for peptide coupling
tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS 1002359-93-4) Methanesulfonamido 292.36 g/mol Boc, sulfonamide Protease inhibitor scaffolds
tert-Butyl 3-(4-(dimethylamino)phenyl)piperidine-1-carboxylate 4-(Dimethylamino)phenyl 332.43 g/mol Boc, aromatic tertiary amine Ligand for β-selective C–H arylation
tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate o-Tolylureido 375.46 g/mol Boc, urea Kinase inhibitor development

Preparation Methods

Step 1: Preparation of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate

  • Starting from (S)-1-Boc-3-hydroxypiperidine, the hydroxyl group at the 3-position is the key functional handle for further derivatization.
  • The stereochemistry is maintained as (3R) in the final product, indicating inversion or retention depending on subsequent steps.

Step 2: Mesylation of the Hydroxyl Group

  • The hydroxyl group is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
  • Typical conditions involve dissolving the substrate in an organic solvent like dichloromethane (DCM) under inert atmosphere (nitrogen), cooling to 0 °C, and stirring for about 1 hour.
  • The reaction proceeds quantitatively or near-quantitatively, yielding tert-butyl (3R)-3-methylsulfonyloxypiperidine-1-carboxylate as a colorless solid.

Example experimental detail:

Parameter Condition
Substrate (S)-1-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol)
Base Triethylamine (7.82 mL, 54.7 mmol)
Solvent Dichloromethane (60 mL)
Temperature 0 °C
Reagent Methanesulfonyl chloride (4.23 mL, 54.7 mmol)
Time 1 hour
Atmosphere Nitrogen
Yield 100% (13.9 g, 49.7 mmol)

Characterization: ^1H NMR confirms the substitution with signals corresponding to the mesyl group and piperidine protons.

Step 3: Nucleophilic Substitution with Dimethylamine

  • The mesylate intermediate undergoes nucleophilic substitution with dimethylamine or a suitable dimethylaminomethyl source.
  • This step introduces the dimethylamino methyl group at the 3-position of the piperidine ring.
  • Reaction conditions typically involve mild heating and use of polar aprotic solvents to facilitate substitution.
  • The Boc protecting group remains intact during this step, preserving the nitrogen protection.

Alternative Preparation Conditions and Catalysts

  • Use of 4-dimethylaminopyridine (DMAP) as a catalyst during mesylation improves reaction efficiency and yield.
  • Reaction temperatures can vary from 0 °C to room temperature (20 °C), with reaction times extending up to 7 hours depending on catalyst presence and scale.

Example with DMAP:

Parameter Condition
Substrate (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.50 g, 7.47 mmol)
Base Triethylamine (1.35 mL, 9.71 mmol)
Catalyst 4-Dimethylaminopyridine (91 mg, 0.75 mmol)
Solvent Dichloromethane (30 mL)
Temperature 20 °C
Reagent Methanesulfonyl chloride (0.64 mL, 8.21 mmol)
Time 7 hours
Workup Extraction with DCM, washing with brine, drying over sodium sulfate
Yield 98% (2.04 g)

This method affords high purity and yield, suitable for scale-up.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc protection Commercially available or synthesized - Starting material
2 Mesylation Methanesulfonyl chloride, triethylamine, DCM, 0-20 °C, inert atmosphere 98-100 DMAP catalyst improves yield and rate
3 Nucleophilic substitution Dimethylamine, polar aprotic solvent, mild heating 90-95* Boc group stable under these conditions

*Exact yields for nucleophilic substitution vary depending on conditions and scale; literature reports yields typically above 90%.

Research Findings and Considerations

  • The mesylation step is critical for high yield and stereochemical integrity; mild conditions and inert atmosphere prevent side reactions.
  • The Boc protecting group provides stability to the piperidine nitrogen during substitution reactions.
  • The use of DMAP as a nucleophilic catalyst accelerates mesylation and improves product purity.
  • Purification is commonly achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
  • The final compound exhibits high solubility and favorable physicochemical properties for further pharmaceutical development.

Q & A

Q. What are the key synthetic routes for tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step strategies:
  • Step 1 : Alkylation of a piperidine precursor with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF/DMF) to install the tert-butoxycarbonyl (Boc) protecting group .
  • Step 2 : Introduction of the dimethylaminomethyl group via reductive amination or nucleophilic substitution, using dimethylamine and a reducing agent like NaBH4 .
  • Optimization : Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) ensure enantiomeric purity. Reaction temperature control (0–20°C) and solvent selection (e.g., dichloromethane) minimize racemization .

Q. What analytical techniques are most effective for characterizing the stereochemical integrity and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry; NOESY experiments assess spatial arrangement of substituents .
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity (>95%) .

Advanced Research Questions

Q. How do variations in protecting group strategies impact synthetic yield and downstream functionalization?

  • Methodological Answer :
  • Boc vs. Alternative Groups : The Boc group offers stability under basic conditions but requires acidic deprotection (e.g., TFA). Alternatives like Fmoc may complicate piperidine ring reactivity .
  • Yield Optimization : Sequential protection (e.g., orthogonal groups for amine and carboxylate) reduces side reactions. For example, using Trt (triphenylmethyl) for temporary amine protection improves functionalization efficiency .
  • Table : Comparison of Protecting Group Strategies
Protecting GroupStabilityDeprotection MethodYield Impact
BocHigh (basic)TFA/HClModerate (75–85%)
FmocAcid-labilePiperidineLow (60–70%)
TrtLabile to mild acidDilute TFAHigh (80–90%)

Q. What methodologies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP inhibition) to validate target engagement .
  • Structural Analysis : Co-crystallization with target proteins (e.g., GPCRs) identifies binding modes conflicting with activity data .
  • Meta-Analysis : Cross-reference data from cell-based (e.g., HEK293) vs. tissue-based assays to isolate system-specific confounding factors .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict membrane permeability and target binding kinetics using force fields (e.g., CHARMM36) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450 for metabolic fate prediction) .
  • Validation : Correlate in silico data with in vitro ADME assays (e.g., microsomal stability) .

Q. What strategies assess stability under physiological conditions and metabolic fate?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS .
  • Metabolic Profiling : Use human liver microsomes (HLMs) to identify phase I metabolites (oxidation, demethylation) .
  • Table : Key Metabolic Pathways
Enzyme SystemPredominant ReactionDetection Method
CYP3A4N-DemethylationLC-MS/MS
UGT1A1GlucuronidationRadiometric assay

Structural and Functional Comparisons

Q. How does the dimethylaminomethyl group influence bioactivity compared to similar piperidine derivatives?

  • Methodological Answer :
  • Case Study : Replace dimethylaminomethyl with pyridinylmethyl () or hydroxymethyl ().
  • Impact : Dimethylaminomethyl enhances lipophilicity (logP +0.5) and basicity (pKa ~8.5), improving blood-brain barrier penetration vs. polar analogs .
  • SAR Table :
SubstituentlogPpKaTarget Affinity (IC50)
Dimethylaminomethyl2.18.5120 nM (GPCR)
Pyridinylmethyl1.86.2450 nM
Hydroxymethyl0.910.1>1 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.